Acarbose

説明

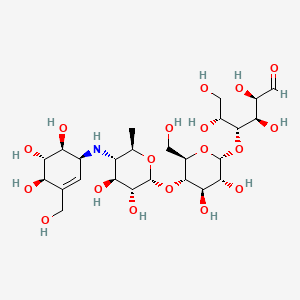

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMXHAPUFJOOSV-XGWNLRGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046034 | |

| Record name | Acarbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Amorphous powder, White to off-white powder | |

CAS No. |

56180-94-0 | |

| Record name | Acarbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56180-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acarbose [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056180940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acarbose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acarbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acarbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACARBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T58MSI464G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acarbose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Acarbose for Managing Postprandial Hyperglycemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose, a complex oligosaccharide, is a potent and reversible inhibitor of pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1] By competitively inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby mitigating postprandial glucose excursions.[2][3] This mechanism of action, localized to the gastrointestinal tract, results in minimal systemic absorption and a favorable safety profile, positioning this compound as a valuable therapeutic agent in the management of type 2 diabetes mellitus, particularly in patients with predominant postprandial hyperglycemia.[1][4] Beyond its primary glycemic control, this compound has demonstrated pleiotropic effects, including the modulation of incretin secretion and potential cardiovascular benefits.[5][6] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, clinical efficacy, pharmacokinetic and pharmacodynamic properties, and its influence on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive inhibitor of key enzymes responsible for carbohydrate digestion.[1][2] As a pseudo-tetrasaccharide, it possesses a high affinity for the active sites of pancreatic α-amylase and intestinal brush border α-glucosidases, including maltase, sucrase, and glucoamylase.[2][5] This reversible inhibition delays the breakdown of complex carbohydrates into monosaccharides, thus slowing their absorption from the small intestine.[1][7] This localized action within the gut is crucial to its function and safety profile.[1][4]

The primary consequence of this delayed carbohydrate absorption is a reduction in the postprandial rise in blood glucose levels.[3][7] Unlike sulfonylureas, this compound does not stimulate insulin secretion.[4] Instead, it diminishes the post-meal insulin response by approximately 9.2%, which may help in reducing hyperinsulinemia.[4] Furthermore, by delivering undigested carbohydrates to the distal small intestine, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial metabolic effects, including enhanced glucose-dependent insulin secretion, suppression of glucagon secretion, and a feeling of satiety.[5][6][8][9]

Figure 1: Mechanism of Action of this compound in the Small Intestine.

Pharmacokinetics and Pharmacodynamics

This compound is designed to act locally within the gastrointestinal tract, and as such, its systemic bioavailability is very low, with less than 2% of the active drug being absorbed.[1][10] The absorbed fraction is primarily eliminated by the kidneys.[1] this compound is metabolized by intestinal bacteria and digestive enzymes within the GI tract.[1] The peak effect of this compound occurs within 1 to 1.5 hours after ingestion, and it has an elimination half-life of approximately 2 hours.[10][11]

The pharmacodynamic effects of this compound are directly related to its mechanism of action. It dose-dependently reduces the postprandial increase in blood glucose.[12] The inhibition of α-glucosidases is reversible, allowing for the eventual digestion and absorption of carbohydrates further down the small intestine.[7]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes.

Glycemic Control

This compound has been shown to significantly reduce postprandial glucose levels and HbA1c.[4][13] The reduction in HbA1c is more pronounced in individuals with higher baseline levels.[5]

| Parameter | Dosage | Reduction | Reference |

| HbA1c | 50-300 mg t.i.d. | 0.5% - 1.2% | [4][5] |

| 1-hour Postprandial Glucose | 50 mg t.i.d. | 1.63 mmol/L | [5] |

| 100 mg t.i.d. | 2.26 mmol/L | [5] | |

| 200 mg t.i.d. | 2.78 mmol/L | [5] | |

| 300 mg t.i.d. | 3.62 mmol/L | [5] | |

| Fasting Blood Glucose | Not specified | 1.09 mmol/L | [5] |

Table 1: Summary of this compound Efficacy on Glycemic Parameters.

In a dose-comparison study, this compound at doses of 100, 200, and 300 mg three times daily for 16 weeks resulted in statistically significant reductions in mean HbA1c levels of 0.78%, 0.73%, and 1.10% respectively, relative to placebo.[14][15]

Cardiovascular Outcomes

The Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) trial showed that this compound therapy over three years not only reduced the development of overt diabetes in patients with impaired glucose tolerance but also slowed the progression of intima-media thickness of the carotid arteries and reduced the incidence of cardiovascular diseases and newly diagnosed hypertension.[16]

Signaling Pathways

GLP-1 Secretion

By delaying carbohydrate digestion to the distal small intestine where L-cells are more abundant, this compound enhances the secretion of GLP-1.[5][6] Studies have shown that this compound treatment can increase fasting GLP-1 concentrations by 10% and postprandial GLP-1 by 20%.[5] Another study demonstrated that this compound almost doubled the postprandial GLP-1 response.[8] This increase in GLP-1 contributes to the glucose-lowering effect of this compound.[8][9]

Figure 2: this compound-Mediated GLP-1 Secretion Pathway.

Insulin Signaling

While this compound does not directly interact with the insulin signaling pathway, its ability to improve insulin sensitivity has been noted.[17][18] In fructose-fed rats, an animal model of insulin resistance, this compound treatment suppressed the increase in serum insulin levels and improved insulin sensitivity.[18] It is hypothesized that by reducing postprandial hyperglycemia and hyperinsulinemia, this compound alleviates the metabolic stress on peripheral tissues, thereby improving their response to insulin.[16][19]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for screening and characterizing α-glucosidase inhibitors.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone powder.[20]

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[20]

-

Phosphate buffer (50 mM, pH 6.8).[20]

-

Sodium carbonate (Na2CO3) solution (0.1 M) to stop the reaction.[20]

-

This compound as a positive control.[20]

-

96-well microplate reader.[20]

Procedure:

-

Prepare enzyme solution (e.g., 1 U/ml) and substrate solution (e.g., 1 mM pNPG) in phosphate buffer.[20]

-

In a 96-well plate, add 50 µl of phosphate buffer, 10 µl of enzyme solution, and 20 µl of the test compound at varying concentrations.[20]

-

Pre-incubate the mixture for 5 minutes at 37°C.[20]

-

Initiate the reaction by adding 20 µl of the pNPG substrate solution.[20]

-

Incubate for a further 30 minutes at 37°C.[20]

-

Stop the reaction by adding 50 µl of Na2CO3 solution.[20]

-

Measure the absorbance at 405 nm.[20]

-

The percentage of inhibition is calculated using the formula: % Inhibition = {[(AC - AS)/AC] × 100}, where AC is the absorbance of the control and AS is the absorbance of the test sample.[20]

-

The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.[20]

Figure 3: Experimental Workflow for α-Glucosidase Inhibition Assay.

Clinical Trial Protocol for Postprandial Hyperglycemia

A typical clinical trial to evaluate the efficacy of this compound on postprandial hyperglycemia would follow a randomized, double-blind, placebo-controlled design.

Study Design:

-

Participants: Patients with type 2 diabetes mellitus.

-

Phases:

-

Screening Period (e.g., 2 weeks): To assess eligibility criteria.[14]

-

Placebo Run-in Period (e.g., 4 weeks): To establish baseline measurements and ensure compliance.[14]

-

Double-blind Treatment Period (e.g., 16 weeks): Patients are randomized to receive either this compound (at various doses) or placebo.[14]

-

-

Intervention: this compound or placebo administered three times daily with the first bite of each main meal.[2]

-

Primary Efficacy Measure: Change from baseline in HbA1c levels.[14]

-

Secondary Efficacy Measures: Changes from baseline in fasting and postprandial plasma glucose and serum insulin levels.[14]

-

Assessments: Regular monitoring of glycemic parameters, adverse events, and other relevant biomarkers.

Conclusion

This compound remains a relevant and effective therapeutic option for the management of postprandial hyperglycemia in individuals with type 2 diabetes. Its unique gastrointestinal site of action and favorable safety profile make it a valuable component of combination therapy. The growing body of evidence suggesting its positive impact on GLP-1 secretion and potential cardiovascular benefits warrants further investigation. This guide provides a foundational resource for researchers and drug development professionals to understand the multifaceted pharmacology of this compound and to design future studies aimed at further elucidating its therapeutic potential.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Articles [globalrx.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a review of US clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of postprandial hyperglycemia by this compound is a promising therapeutic strategy for the treatment of patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of this compound on insulin sensitivity in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. keio.elsevierpure.com [keio.elsevierpure.com]

- 19. Effects of this compound on proinsulin and insulin secretion and their potential significance for the intermediary metabolism and cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

Acarbose's Impact on GLP-1 Secretion and Signaling: A Technical Guide

This technical guide provides an in-depth analysis of the mechanisms by which the α-glucosidase inhibitor, acarbose, influences the secretion and signaling of Glucagon-Like Peptide-1 (GLP-1). It is intended for researchers, scientists, and drug development professionals investigating metabolic diseases and gut hormone physiology. This document synthesizes findings from key clinical studies, detailing the quantitative effects of this compound on GLP-1 levels, outlining the experimental protocols used to derive these data, and illustrating the core biological pathways and workflows.

Core Mechanism: this compound and the Stimulation of Intestinal L-Cells

This compound is an α-glucosidase inhibitor that acts locally within the gastrointestinal tract. Its primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[1] This action delays the digestion of complex carbohydrates into absorbable monosaccharides.[2][3] Consequently, a larger proportion of undigested carbohydrates transits to the distal parts of the intestine, an area rich in enteroendocrine L-cells.[1][4] This increased substrate availability in the lower gut directly stimulates these L-cells, leading to an augmented and prolonged secretion of GLP-1.[3][5][6]

Quantitative Effects of this compound on GLP-1 Levels

Multiple studies have quantified the effect of this compound on both fasting and postprandial GLP-1 concentrations. The data consistently show a significant increase in circulating GLP-1 following this compound administration.

Table 1: Effect of this compound on Fasting and Postprandial Plasma GLP-1

| Study Population | Duration of Treatment | This compound Dose | Fasting GLP-1 Change | Postprandial GLP-1 Change | Reference |

|---|---|---|---|---|---|

| Type 2 Diabetics | 24 weeks | ~268 mg/day | Increased by ~10% | Increased by ~20% | [2] |

| Newly Diagnosed T2D (n=24) | 24 weeks | Mean 268 mg/day | 4.92 ± 0.94 to 5.46 ± 1.28 pmol/L (P<0.05) | 5.23 ± 1.26 to 6.26 ± 1.64 pmol/L (2h post-meal, P<0.05) | [7][8] |

| Metformin-Treated T2D (n=15) | 14 days | 100 mg TID | Not specified | Almost doubled response vs. placebo (P=0.0032) | [9] |

| Hyperglycemic T2D (n=11) | Single Dose | 100 mg | Not specified | Prolonged release (significant from 210 to 360 min, p=0.001) |[5] |

Table 2: Associated Metabolic and Endocrine Changes with this compound Treatment

| Study Population | Parameter Measured | Effect of this compound | Reference |

|---|---|---|---|

| Metformin-Treated T2D (n=15) | Postprandial Glucose | Decreased vs. Placebo (P<0.0001) | [9] |

| Metformin-Treated T2D (n=15) | Gastric Emptying | Delayed vs. Placebo (P=0.0395) | [9] |

| Healthy Subjects (n=12) | Gastric Emptying of Mixed Meal | Delayed, correlated with GLP-1 response (r=0.68, P<0.02) | [10][11] |

| Newly Diagnosed T2D | Serum Nitric Oxide (NO) | Increased, positively related to GLP-1 levels | [7] |

| Hyperglycemic T2D (n=11) | Glucose-Dependent Insulinotropic Polypeptide (GIP) | Suppressed initially (0-150 min, p<0.001) vs. Placebo |[5] |

GLP-1 Signaling and Downstream Physiological Consequences

The increase in circulating GLP-1 induced by this compound activates GLP-1 receptors (GLP-1R) in various tissues, leading to a cascade of beneficial metabolic effects. These include enhanced glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon secretion, delayed gastric emptying, and central effects on appetite and satiety.[2][6][10] The collective impact contributes to improved glycemic control and potential for weight management.[2][12] Furthermore, GLP-1 signaling has protective effects on the cardiovascular system, which may explain some of the observed cardiovascular benefits of this compound treatment.[7][13]

References

- 1. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openheart.bmj.com [openheart.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Prolonged and enhanced secretion of glucagon-like peptide 1 (7-36 amide) after oral sucrose due to alpha-glucosidase inhibition (this compound) in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 24-week treatment with this compound on glucagon-like peptide 1 in newly diagnosed type 2 diabetic patients: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound With Comparable Glucose-Lowering but Superior Weight-Loss Efficacy to Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

The Role of Acarbose in the Progression of Prediabetes: A Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Prediabetes, a critical metabolic state characterized by glycemic parameters above the normal range but below the threshold for type 2 diabetes (T2D), represents a pivotal window for intervention. The progression from prediabetes to overt T2D is associated with a heightened risk of cardiovascular disease and other microvascular complications. Acarbose, an α-glucosidase inhibitor, has emerged as a significant pharmacological agent in the management of prediabetes. By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, this compound delays the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia, a key driver of prediabetes progression.[1][2][3] This technical guide synthesizes the current evidence on the efficacy of this compound in preventing or delaying the onset of T2D, details the methodologies of key clinical trials, and explores the underlying molecular mechanisms and signaling pathways.

Mechanism of Action

This compound is a complex pseudo-tetrasaccharide that exerts its therapeutic effect locally within the gastrointestinal tract.[4][5] Its primary mechanism involves the competitive and reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[5] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][5] By inhibiting these enzymes, this compound effectively slows down carbohydrate digestion, leading to a blunted and delayed rise in postprandial blood glucose levels.[3][5] This action reduces the insulinemic response to meals and alleviates the metabolic burden on pancreatic β-cells.[3]

Beyond its primary enzymatic inhibition, this compound's mechanism extends to the modulation of the gut microbiome. The undigested carbohydrates pass into the distal intestine, where they are fermented by the gut microbiota.[6][7] This process leads to several downstream effects:

-

Alteration of Gut Microbiota Composition: Studies have shown that this compound treatment significantly alters the gut microbiome, promoting the growth of saccharolytic bacteria such as Lactobacillus and Bifidobacterium while reducing putrefactive species.[6][8][9]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of carbohydrates by the altered microbiota increases the production of SCFAs, such as butyrate.[10] SCFAs are known to have beneficial metabolic effects, including improved insulin sensitivity.[10]

-

Increased Glucagon-Like Peptide-1 (GLP-1) Secretion: this compound has been shown to increase the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[2][6]

These multifaceted actions contribute to the overall improvement in glycemic control and the potential for cardiovascular benefits observed with this compound therapy.

Clinical Efficacy in Prediabetes Progression

The landmark "Study to Prevent Non-Insulin-Dependent Diabetes Mellitus" (STOP-NIDDM) trial was a pivotal, multicenter, placebo-controlled study that provided robust evidence for the efficacy of this compound in individuals with impaired glucose tolerance (IGT), a form of prediabetes.[11][12]

Progression to Type 2 Diabetes

The primary outcome of the STOP-NIDDM trial was the development of T2D. This compound treatment demonstrated a significant reduction in the risk of progression from IGT to T2D.[12][13]

| Outcome | This compound Group | Placebo Group | Relative Risk Reduction | p-value | Reference |

| Development of T2D | 32% | 42% | 25% | 0.0015 | [12][13] |

| Reversion of IGT to Normal Glucose Tolerance | Increased | - | - | <0.0001 | [13][14] |

Glycemic and Metabolic Parameters

This compound has been consistently shown to improve various glycemic and metabolic markers in individuals with prediabetes and T2D.

| Parameter | Effect of this compound | Reference |

| Postprandial Glucose (PPG) | Reduces 1-hour post-load plasma glucose by ~2.3 mmol/L. | [14] |

| HbA1c | Reduces HbA1c by 0.5-1.2% in T2D patients. | [3] |

| Triglycerides (TG) | Weighted Mean Difference (WMD) reduction of -22.17 mg/dL in prediabetes patients. | [4] |

| Body Weight | In STOP-NIDDM, this compound group lost a mean of 1.2 kg compared to placebo. A meta-analysis showed weight reduction independent of glycemic control. | [14] |

Cardiovascular Outcomes

A significant finding from the STOP-NIDDM trial was the beneficial effect of this compound on cardiovascular outcomes, a critical consideration in the prediabetic population who are already at an elevated cardiovascular risk.

| Cardiovascular Outcome | Relative Risk Reduction with this compound | p-value | Reference |

| New Cases of Hypertension | 34% | 0.0059 | [12] |

| Any Cardiovascular Event | 49% | 0.03 | [12] |

| Myocardial Infarction | 91% | - | [15] |

| Progression of Carotid Intima-Media Thickness (IMT) | ~50% reduction in annual increase | 0.027 | [14][16] |

However, it is important to note that the ACE trial, conducted in Chinese patients with coronary heart disease and IGT, did not find a significant reduction in the risk of major adverse cardiovascular events with this compound, although it did confirm a reduction in the incidence of diabetes.[17]

Key Experimental Protocols: The STOP-NIDDM Trial

Understanding the methodology of the STOP-NIDDM trial is crucial for interpreting its findings.[11]

-

Study Design: International, multicenter, double-blind, placebo-controlled, randomized trial.[12]

-

Participants: 1,429 subjects with IGT, defined by World Health Organization (WHO) criteria, and a fasting plasma glucose between 5.6 and 7.8 mmol/L.[11][16] Participants were aged 40-70 with a BMI of 25-40 kg/m ².[16]

-

Intervention: Participants were randomized to receive either this compound 100 mg three times daily (t.i.d.) or a matching placebo.[11][12] Treatment was initiated with a stepwise dosing regimen to improve tolerability. All participants received counseling on diet and exercise.[13][14]

-

Primary Outcome: Development of T2D, diagnosed by an annual 75-g oral glucose tolerance test (OGTT).[11]

-

Secondary Outcomes: Changes in blood pressure, lipid profiles, insulin sensitivity, cardiovascular events, and morphometric profiles.[11]

-

Follow-up: The mean follow-up period was 3.3 years.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | The effects of this compound treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials [frontiersin.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Gut microbiota may help predict which patients with type 2 diabetes [gutmicrobiotaforhealth.com]

- 10. Frontiers | Gut microbiome and prediabetes - a review [frontiersin.org]

- 11. The STOP-NIDDM Trial: an international study on the efficacy of an alpha-glucosidase inhibitor to prevent type 2 diabetes in a population with impaired glucose tolerance: rationale, design, and preliminary screening data. Study to Prevent Non-Insulin-Dependent Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for the prevention of diabetes, hypertension, and cardiovascular disease in subjects with impaired glucose tolerance: the Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study TO Prevent Noninsulin Dependent Diabetes Mellitus trial - American College of Cardiology [acc.org]

- 14. Cardiovascular benefits and safety profile of this compound therapy in prediabetes and established type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Effects of this compound on cardiovascular and diabetes outcomes in patients with coronary heart disease and impaired glucose tolerance (ACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Acarbose as a Potential Anti-Aging Intervention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an alpha-glucosidase inhibitor approved for the treatment of type 2 diabetes, has emerged as a leading candidate for anti-aging interventions.[1][2] Extensive studies, most notably within the National Institute on Aging (NIA) Interventions Testing Program (ITP), have demonstrated its robust effects on extending lifespan and improving healthspan in rodent models.[3][4][5][6] The primary mechanism involves the inhibition of carbohydrate digestion, leading to a blunted postprandial glucose response.[4][5][7][8] However, its geroprotective effects are now understood to be pleiotropic, involving profound alterations to the gut microbiome, modulation of key nutrient-sensing pathways like Insulin/IGF-1 and mTOR, and attenuation of systemic inflammation.[3][9][10][11] This guide provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental basis for considering this compound as a potential anti-aging therapeutic.

Core Mechanism of Action

This compound is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the intestinal brush border responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[7][8][12][13] By delaying carbohydrate digestion and absorption, this compound effectively reduces the rate of glucose entry into the bloodstream, thereby flattening post-meal glucose and insulin spikes.[8] This primary action forms the foundation for its downstream metabolic and anti-aging effects.

Pleiotropic Anti-Aging Mechanisms

While rooted in glucose control, the longevity benefits of this compound extend through multiple interconnected pathways.

Modulation of Nutrient-Sensing Pathways

The blunting of glucose peaks and subsequent reduction in insulin demand directly impacts the Insulin/Insulin-like Growth Factor 1 (IGF-1) signaling pathway, a highly conserved regulator of aging.[3]

-

Insulin/IGF-1 Signaling : this compound treatment significantly reduces plasma levels of IGF-1 in both male and female mice.[12] Lowered insulin and IGF-1 signaling is a well-established mechanism for lifespan extension, as it reduces cellular growth promotion and enhances stress resistance.[3]

-

mTOR Signaling : The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism.[3] this compound has been shown to reduce mTORC1 signaling, a key complex in this pathway.[14] This effect is likely downstream of reduced insulin/IGF-1 signaling and contributes to processes like autophagy, which is crucial for cellular maintenance.

Remodeling of the Gut Microbiome

One of the most significant discoveries regarding this compound's effects is its profound impact on the gut microbiota.[9][10] By preventing carbohydrate absorption in the small intestine, this compound increases the delivery of complex carbohydrates to the colon.[9][15]

-

Microbial Fermentation : This influx of substrate fuels the fermentation activity of colonic bacteria, leading to a significant shift in the microbial community structure.[9][10]

-

Short-Chain Fatty Acid (SCFA) Production : A key outcome is the increased production of SCFAs, such as butyrate, by beneficial bacteria like Lactobacillus and Bifidobacterium.[9][11][16] SCFAs have numerous systemic benefits, including serving as an energy source for colonocytes, regulating immune function, and exerting anti-inflammatory effects.[9][10] The increase in SCFAs has been directly correlated with the lifespan-extending effects of this compound in mice.[10][17]

Anti-Inflammatory Effects

Chronic, low-grade inflammation ("inflammaging") is a hallmark of the aging process. This compound mitigates this through several mechanisms.

-

NF-κB Pathway : this compound has been shown to inhibit the activation of the hypothalamic nuclear factor kappa B (NF-κB) inflammatory pathway, a key regulator of the inflammatory response.[3][9]

-

Reduced Inflammatory Cytokines : Treatment with this compound leads to a reduction in pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.[3][9] This effect is likely mediated by both the direct effects of improved glucose control and the indirect, systemic benefits of a healthier gut microbiome and increased SCFA production.[9][10]

Quantitative Efficacy Data

The NIA ITP has provided the most rigorous and comprehensive data on the effects of this compound on lifespan in genetically heterogeneous mice (UM-HET3).

Table 1: Lifespan Extension in Mice (NIA ITP)

| Dose (ppm in diet) | Sex | Treatment Start Age | Median Lifespan Increase | Maximum Lifespan Increase | Reference |

| 1000 | Male | 8 months | 17% | 11% | [6],[18] |

| 1000 | Female | 8 months | 5% | 9% | [4],[6] |

| 400 | Male | 8 months | 11% | 8% | [18] |

| 400 | Female | 8 months | 0% | Not significant | [18] |

| 2500 | Male | 8 months | 16% | 11% | [18] |

| 2500 | Female | 8 months | 4% | Not significant | [18] |

| 1000 | Male | 16 months | 6% | 9% (90th percentile) | [6],[12] |

| 1000 | Female | 16 months | 2% | 5% (90th percentile) | [6] |

Table 2: Synergistic Effects with Rapamycin (NIA ITP)

| Treatment | Sex | Treatment Start Age | Median Lifespan Increase | Reference |

| Rapamycin + this compound | Male | 9 months | 34% | [3],[7] |

| Rapamycin + this compound | Female | 9 months | 28% | [3],[7] |

| Rapamycin + this compound | Both | 16 months | 13% | [3],[7] |

Table 3: Effects on Key Biomarkers

| Biomarker | Effect | Species/Context | Reference |

| Glycated Hemoglobin (HbA1c) | ▼ 0.77% (absolute) | Humans with T2D | [9],[8] |

| Insulin-like Growth Factor 1 (IGF-1) | ▼ Significant reduction | Mice (males & females) | [3],[12] |

| Fasting Insulin | ▼ Reduction | Male mice | [12] |

| Glucagon-like peptide 1 (GLP-1) | ▲ Increased concentrations | Humans | [3],[7] |

| Short-Chain Fatty Acids (SCFAs) | ▲ Increased concentrations | Mice | [9],[10] |

| Inflammatory Cytokines (IL-6, TNF-α) | ▼ Significant reduction | Humans, Mice | [9],[3] |

Key Experimental Protocols

The methodologies employed by the NIA Interventions Testing Program represent the gold standard for preclinical aging studies.

NIA ITP Lifespan Study Protocol (this compound)

-

Animal Model : Genetically heterogeneous UM-HET3 mice are used to better model human genetic diversity and avoid strain-specific artifacts.[19]

-

Housing and Husbandry : Mice are housed under specific pathogen-free conditions with controlled temperature, humidity, and light cycles. They are typically housed individually or in small groups.

-

Study Sites : To ensure reproducibility, experiments are conducted simultaneously at three independent sites (The Jackson Laboratory, University of Michigan, and University of Texas Health Science Center at San Antonio).[19]

-

Diet and Drug Administration :

-

Control Diet : A standard purified diet (e.g., Purina 5LG6) is provided ad libitum.

-

Treatment Diet : this compound is mixed directly into the food pellets at specified concentrations (e.g., 400, 1000, or 2500 ppm).[18][20] This method ensures continuous, voluntary administration.

-

Treatment Initiation : Treatment typically begins at a specified age, such as 8 or 16 months, to test effects when started in early adulthood or mid-life.[6][18]

-

-

Endpoints and Data Collection :

-

Primary Endpoint : Lifespan is the primary outcome, recorded daily. Median and maximum lifespan changes are calculated.

-

Pathology : At the time of death, a comprehensive necropsy is performed by veterinary pathologists to determine the likely cause of death and assess age-related lesion severity in various organs (e.g., heart, kidney).[13][21]

-

Biomarker Analysis : Blood and tissue samples are collected from sentinel cohorts at various time points to analyze metabolic parameters (glucose, insulin, IGF-1), inflammatory markers, and other relevant biomarkers.

-

-

Statistical Analysis : Survival data is analyzed using methods such as the log-rank test to determine statistical significance between control and treated groups.[18]

Clinical Translation and Human Studies

While preclinical data is robust, human data on this compound for anti-aging is still emerging. This compound is FDA-approved and has a long history of safe use in diabetic populations.[1]

-

Existing Clinical Data : In patients with impaired glucose tolerance, long-term this compound use has been shown to reduce the risk of cardiovascular events and the development of hypertension.[12]

-

Ongoing Trials : Several clinical trials are underway to directly assess the anti-aging effects of this compound in non-diabetic, elderly populations.[12] These studies are designed to measure changes in endothelial function, physical and cognitive function, immune parameters, and the gut microbiome.[1][12] For example, trial NCT02953093 is examining the effect of this compound on gene expression profiles in adipose and muscle tissue in older adults.[22]

Safety and Side Effects

This compound is generally considered safe as very little of the drug (1-2%) is absorbed systemically.[8]

-

Primary Side Effects : The most common adverse effects are gastrointestinal and result from the fermentation of undigested carbohydrates in the colon. These include flatulence, diarrhea, and abdominal bloating.[8][12]

-

Mitigation : These side effects are dose-dependent and can often be managed by starting with a low dose and titrating upwards slowly.[8][23]

Conclusion and Future Directions

This compound stands as one of the most promising and well-validated pharmacological interventions for promoting healthy aging in preclinical models. Its multi-faceted mechanism of action—spanning from direct modulation of glucose metabolism to profound remodeling of the gut microbiome and subsequent anti-inflammatory effects—makes it a compelling candidate for translation. The strong sex-specific effects observed in mice, with males deriving greater lifespan benefits, require further investigation to understand the underlying hormonal and metabolic interactions.[4][24] Future research will focus on elucidating the precise microbial and metabolic changes that mediate its geroprotective effects and on the outcomes of ongoing clinical trials in elderly humans to determine its efficacy and feasibility as a widespread anti-aging intervention.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. gethealthspan.com [gethealthspan.com]

- 4. This compound Extends Life in Mice – Fight Aging! [fightaging.org]

- 5. This compound extends lifespan in mice [jax.org]

- 6. Early or Late-Life Treatment With this compound or Rapamycin Improves Physical Performance and Affects Cardiac Structure in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fatty15.com [fatty15.com]

- 8. warddeanmd.com [warddeanmd.com]

- 9. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gethealthspan.com [gethealthspan.com]

- 11. gethealthspan.com [gethealthspan.com]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. The antidiabetic drug this compound suppresses age-related lesions in C57BL/6 mice in an organ dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin, this compound and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drugs that slow aging in mice [richmillerlab.com]

- 20. Supported Interventions | National Institute on Aging [nia.nih.gov]

- 21. The antidiabetic drug this compound suppresses age-related lesions in C57BL/6 mice in an organ dependent manner | Gupta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Sex differences in lifespan extension with this compound and 17-α estradiol: gonadal hormones underlie male-specific improvements in glucose tolerance and mTORC2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Acarbose: A Technical Guide to its Potential in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose, a well-established α-glucosidase inhibitor for the management of type 2 diabetes, is gaining significant attention for its pleiotropic effects, particularly its ability to modulate inflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, intended for researchers, scientists, and professionals in drug development. We will delve into the core signaling pathways influenced by this compound, present quantitative data from key studies in structured tables, and provide detailed experimental protocols. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the complex interactions involved.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a pseudo-carbohydrate that competitively inhibits α-glucosidase enzymes in the brush border of the small intestine.[3] This inhibition delays the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia.[3][4] While its primary clinical application is in glycemic control, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties.[2][5][6] These effects appear to be mediated through both direct and indirect mechanisms, including the modulation of key inflammatory signaling pathways, alteration of the gut microbiota, and activation of metabolic sensors that influence inflammatory responses.[2][7][8] This guide will explore these mechanisms in detail, providing a foundational understanding for future research and therapeutic development.

Core Inflammatory Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by influencing several critical signaling pathways. This section details the mechanisms of action on the NF-κB pathway, the NLRP3 inflammasome, and the AMPK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[2][5] In human monocytic THP-1 cells, this compound has been demonstrated to downregulate NF-κB-P65 activity.[5] This inhibition leads to a reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and various chemokines.[2][5] The proposed mechanism involves the suppression of upstream signaling components that lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. A study on diabetic mice with Pseudomonas aeruginosa respiratory tract infection showed that this compound treatment led to the inhibition of the NF-κB signaling pathway.[10]

References

- 1. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gethealthspan.com [gethealthspan.com]

- 3. Frontiers | Alpha-Glucosidase Inhibitors Alter Gut Microbiota and Ameliorate Collagen-Induced Arthritis [frontiersin.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound and metformin on the inflammatory state in newly diagnosed type 2 diabetes patients: a one-year randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fmread.com [fmread.com]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY Database [genome.jp]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Acarbose in Preclinical Research: Application Notes and Protocols for Animal Models

For researchers, scientists, and drug development professionals, understanding the appropriate dosage and administration of acarbose in animal models is critical for obtaining reliable and reproducible data. This compound, an α-glucosidase inhibitor, is a widely used therapeutic agent for type 2 diabetes and is increasingly being investigated for its potential in other areas, including aging and neurodegenerative diseases.

These application notes provide a comprehensive overview of this compound dosage and administration in common animal research models, summarizing key quantitative data and detailing experimental protocols from published studies.

Data Presentation: this compound Dosage and Administration

The following tables summarize the dosages and administration routes of this compound used in various animal models for different research applications.

Table 1: this compound Dosage in Mouse Models

| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |

| HET3 Mice | Aging/Longevity | 400, 1000, 2500 ppm in diet | In-feed | From 8 months of age | [1] |

| SAMP8 Mice | Brain Aging | 20 mg/kg/day | Dissolved in drinking water | 6 months (from 3 to 9 months of age) | [2] |

| db/db Mice | Diabetic Nephropathy | 50 mg/kg body weight | Oral gavage | Not specified | [3] |

| 3xTg Mice (Alzheimer's) | Metabolic and Cognitive Impairments | 1000 ppm in diet | In-feed | 6 months | [4] |

| ICR Mice | Diabetes Prevention (MLDSTZ-induced) | 40 mg/100 g powdered chow | In-feed | 10 days post-STZ | [5] |

| Apc+/Min Mice | Cancer/Longevity | Low and high doses (not specified) | In-feed | Not specified | [6] |

Table 2: this compound Dosage in Rat Models

| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |

| Alloxan-diabetic Rats | Diabetic Complications | 50 mg/100 g chow | In-feed | Up to 12 months | [7] |

| Obese diabetic Wistar (WDF) Rats | Glucose and Lipid Metabolism | 20 mg and 40 mg/100 g chow | In-feed | Up to 11.5 months | [8] |

| Streptozotocin-induced diabetic Rats | Metabolic and Autonomic Complications | 20 and 40 mg/100 g diet | In-feed | 8 weeks | [9] |

| Normal and Diabetic Rats | Cardiac and Hepatic Metabolism | 40 mg/100 g food | In-feed | 7 days | [10] |

| BB/Wor Rats | Diabetes Prevention | 40 mg/100 g chow | In-feed | Not specified | [11] |

| Streptozotocin-induced diabetic Rats | Glucose Homeostasis | 40 mg/100 g diet | In-feed | 4 weeks | [12] |

Table 3: this compound Dosage in Other Animal Models

| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |

| Common Marmoset | Pharmacokinetics | 300 µg and 600 µg (single dose) | Oral (in liquid diet) | 24 hours | [13] |

| Healthy Cats | Postprandial Glucose | Not specified | In-feed | 24 hours | [14] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound administration in animal models, providing a framework for study design.

Protocol 1: Long-Term this compound Administration in Feed for Longevity Studies in Mice

Objective: To evaluate the effect of long-term this compound administration on the lifespan and healthspan of aging mice.[1]

Animal Model: Genetically heterogeneous HET3 mice.[1]

Materials:

-

This compound

-

Standard rodent chow

-

Precision scale for mixing

-

Feeders

Procedure:

-

Diet Preparation: Prepare experimental diets by incorporating this compound at the desired concentrations (e.g., 400, 1000, or 2500 ppm) into the standard rodent chow.[1] Ensure thorough and homogenous mixing to guarantee consistent dosing.

-

Animal Acclimation: Acclimate mice to the housing conditions and baseline diet for a specified period before initiating the treatment.

-

Treatment Initiation: Begin feeding the this compound-containing diet to the experimental groups at the designated age (e.g., 8 months).[1] A control group should receive the standard chow without this compound.

-

Monitoring: Monitor food consumption, body weight, and overall health of the animals regularly.[4]

-

Data Collection: Collect lifespan data and perform periodic health assessments (e.g., glucose tolerance tests, body composition analysis) throughout the study.[4]

Protocol 2: Oral Gavage Administration of this compound in a Diabetic Mouse Model

Objective: To investigate the effects of this compound on diabetic nephropathy in db/db mice.[3]

Animal Model: db/db mice (a model of type 2 diabetes).[15][16]

Materials:

-

This compound

-

Vehicle for dissolution (e.g., sterile water or saline)

-

Oral gavage needles (appropriate size for mice)

-

Syringes

Procedure:

-

This compound Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration to deliver the target dose (e.g., 50 mg/kg body weight).[3]

-

Animal Handling: Handle the mice gently but firmly to minimize stress during the gavage procedure.

-

Administration: Administer the this compound solution directly into the stomach using an oral gavage needle. Ensure the proper technique to avoid injury to the esophagus or aspiration.

-

Control Group: Administer the vehicle alone to the control group using the same procedure.

-

Frequency: Perform the oral gavage daily or as required by the experimental design.

-

Monitoring: Monitor the animals for any adverse reactions to the gavage procedure and for changes in relevant physiological parameters (e.g., blood glucose, body weight).[15]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in the small intestine.

Caption: Proposed AMPK-NO-Ras signaling pathway of this compound.

Caption: General experimental workflow for an this compound study.

References

- 1. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic this compound treatment alleviates age-related behavioral and biochemical changes in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]

- 5. This compound partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of long-term treatment with insulin and/or this compound on glomerular basement membrane thickening in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beneficial effects of dietary this compound in the streptozotocin-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on the development of diabetes in BB/Wor rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positive effects of this compound in the diabetic rat are not altered by feeding schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the pharmacokinetics of metformin and this compound in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on postprandial blood glucose concentrations in healthy cats fed low and high carbohydrate diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Protocol for Assessing Acarbose Efficacy in Clinical Trials

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acarbose is an oral anti-diabetic agent belonging to the class of alpha-glucosidase inhibitors.[1] Its primary mechanism of action involves the competitive and reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases.[2][3] This inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial blood glucose excursions.[4][5] Clinical trials have demonstrated its efficacy in improving glycemic control and have also suggested potential cardiovascular benefits.[6][7] This document provides a detailed protocol for assessing the efficacy of this compound in clinical trials, covering study design, endpoint selection, and experimental methodologies.

Mechanism of Action

This compound acts locally in the gastrointestinal tract to delay carbohydrate absorption.[2] By competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, it slows the breakdown of oligosaccharides and disaccharides into glucose.[1][3] This leads to a more gradual rise in postprandial blood glucose levels.[4] this compound may also exert some of its effects by increasing the secretion of glucagon-like peptide-1 (GLP-1).[8]

Caption: Mechanism of action of this compound in the small intestine.

Clinical Trial Design

A typical clinical trial to assess the efficacy of this compound would be a randomized, double-blind, placebo-controlled study.

Caption: A typical workflow for an this compound clinical trial.

Participant Population

-

Adults with type 2 diabetes mellitus or prediabetes (impaired glucose tolerance).[1][2][5]

-

Participants may be treatment-naïve or on a stable dose of other anti-diabetic medications.[9]

Dosing and Administration

-

Starting Dose: 25 mg three times daily with the first bite of each main meal.[5][10]

-

Titration: The dose can be titrated every 4 to 8 weeks to 50 mg or 100 mg three times daily, based on glycemic control and gastrointestinal tolerability.[2]

-

Maximum Dose: 100 mg three times daily. For patients weighing less than 60 kg, the maximum dose should not exceed 50 mg three times daily.[2]

Study Duration

-

The duration of the trial can range from 3 months to several years, depending on the endpoints being assessed.[9][11] Long-term studies of 3 years or more are common for evaluating cardiovascular outcomes.[7][9]

Efficacy Endpoints

Primary Endpoints: Glycemic Control

The primary efficacy of this compound is assessed by its impact on glycemic control.

| Endpoint | Typical Assessment Timepoints | Expected Change with this compound |

| Hemoglobin A1c (HbA1c) | Baseline, 3 months, and every 3-6 months thereafter | Reduction of 0.5% to 1.0%[2][3] |

| Fasting Plasma Glucose (FPG) | Baseline and at regular follow-up visits | Modest reduction |

| 1-hour and 2-hour Postprandial Glucose (PPG) | Following a standardized meal or Oral Glucose Tolerance Test (OGTT) | Significant reduction[2] |

Secondary Endpoints

Secondary endpoints may include cardiovascular outcomes, body weight, and other metabolic parameters.

| Endpoint Category | Specific Endpoints | Assessment Methods |

| Cardiovascular Outcomes | Major Adverse Cardiovascular Events (MACE): cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospitalization for heart failure.[6][12] | Adjudicated clinical event monitoring. |

| Carotid Intima-Media Thickness (CIMT) | B-mode ultrasonography.[12] | |

| Body Weight | Change in body weight from baseline. | Standardized weight measurements at each visit. |

| Lipid Profile | Total cholesterol, LDL-C, HDL-C, triglycerides. | Fasting blood samples. |

| Blood Pressure | Systolic and diastolic blood pressure. | Standardized blood pressure measurements. |

| Inflammatory Markers | C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α). | Immunoassays from blood samples. |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess postprandial glucose and insulin response.

Procedure:

-

Patients should fast overnight for at least 8 hours.

-

A baseline blood sample is collected for fasting glucose and insulin levels.

-

The patient consumes a 75g glucose solution within 5 minutes.

-

Blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion for glucose and insulin measurement.

-

In trials with this compound, the drug is administered with the first bite of the glucose solution.

Hemoglobin A1c (HbA1c) Measurement

Objective: To assess long-term glycemic control.

Procedure:

-

Collect a whole blood sample in an EDTA tube.

-

Analysis should be performed using a National Glycohemoglobin Standardization Program (NGSP)-certified method.

-

Samples are typically analyzed at a central laboratory to ensure consistency.

Assessment of Cardiovascular Endpoints

Objective: To evaluate the impact of this compound on cardiovascular risk.

Procedure:

-

Major Adverse Cardiovascular Events (MACE): All potential cardiovascular events are reported by investigators and adjudicated by an independent clinical endpoint committee blinded to treatment allocation.

-

Carotid Intima-Media Thickness (CIMT):

-

High-resolution B-mode ultrasonography of the common carotid arteries is performed at baseline and at the end of the study.

-

Standardized imaging protocols and a central reading center should be used to minimize variability.

-

Bioequivalence Study Protocol

Objective: To assess the bioequivalence of a generic this compound formulation to a reference product.[13]

Procedure:

-

A randomized, balanced, two-way crossover study design is recommended.[13][14]

-

Healthy volunteers undergo a sucrose challenge (e.g., 75g sucrose).[14]

-

On the drug treatment day, this compound (e.g., 25 mg) is administered concomitantly with the sucrose.[14]

-

Blood samples for plasma glucose concentration are collected for up to 4 hours after administration.[14]

-

Bioequivalence is based on the baseline-corrected maximum reduction in plasma glucose concentration (Cmax) and the baseline-corrected area under the plasma glucose reduction versus time curve (AUEC).[14]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and placebo groups. Statistical analysis should be performed using appropriate methods for the data type and study design. Intention-to-treat analysis is standard for clinical trials.[9]

Safety and Tolerability

The most common adverse effects of this compound are gastrointestinal, including flatulence and diarrhea.[9] These are typically mild to moderate and tend to diminish over time. Hypoglycemia is not a common side effect when this compound is used as monotherapy.[5] Liver transaminase levels should be monitored periodically.[2]

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Understanding this compound: Mechanism of Action, Clinical Applications, and Safety Profile - DoveMed [prod.cluster.dovemed.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cardiovascular benefits and safety profile of this compound therapy in prediabetes and established type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the potential of this compound to reduce cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized double-blind trial of this compound in type 2 diabetes shows improved glycemic control over 3 years (U.K. Prospective Diabetes Study 44) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Low-dose this compound improves glycemic control in NIDDM patients without changes in insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on Long-Term Prognosis in Acute Coronary Syndromes Patients with Newly Diagnosed Impaired Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound bioequivalence: Exploration of eligible protocol design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for the Quantification of Acarbose and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of acarbose and its metabolites in plasma, a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. The protocols are designed to be reproducible and robust, catering to the needs of researchers in academic and industrial settings.

Introduction to this compound Quantification

This compound is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] Due to its mechanism of action, systemic absorption of the parent drug is low.[1] However, accurate and sensitive quantification of this compound and its metabolites in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high selectivity and sensitivity.

This compound Metabolism

This compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and digestive enzymes.[1][3] Less than 2% of an oral dose is absorbed as the active drug.[1] The absorbed components are primarily metabolites. At least 13 metabolites have been identified in urine, with the major ones being 4-methylpyrogallol derivatives (sulfate and glucuronide conjugates). One of the metabolites, formed by the cleavage of a glucose molecule from this compound, also exhibits alpha-glucosidase inhibitory activity.[3]

Quantitative Analysis of this compound in Plasma by LC-MS/MS

This section details a validated method for the quantification of this compound in human plasma using LC-MS/MS.

Summary of Quantitative Data

The following table summarizes the performance characteristics of a typical LC-MS/MS method for this compound quantification in human plasma.[4][5]

| Parameter | Value |

| Linearity Range | 10 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |

| Recovery | 94.3 - 107.5% |

| Intra-day Precision (RSD) | 3.5 - 5.3% |

| Inter-day Precision (RSD) | 6.3 - 8.1% |

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.

2.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), LC-MS grade

-

Water, deionized and purified (18.2 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Protein Precipitation Plates

2.2.2. Sample Preparation

Two common methods for plasma sample preparation for this compound analysis are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

Protocol 1: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: To 500 µL of plasma, add the internal standard. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Protein Precipitation (PPT)

-

Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Addition of IS and Precipitant: Add the internal standard, followed by 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.2.3. Liquid Chromatography Conditions

-

Column: Zorbax SB C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Run Time: Approximately 3 minutes[4]

2.2.4. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion of the reference standard)

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion of the IS)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow

Quantification of this compound Metabolites in Plasma

While the existence of several this compound metabolites is known, validated LC-MS/MS methods for their routine quantification in plasma are not extensively published. The primary metabolites are conjugates of 4-methylpyrogallol.

Challenges and Considerations

-

Standard Availability: Reference standards for the various metabolites may not be commercially available, requiring custom synthesis for method development and validation.

-

Method Development: Due to the different physicochemical properties of the metabolites compared to the parent drug, the extraction and chromatographic methods will likely require significant optimization.

-

Metabolite Profiling: An initial step would involve a qualitative analysis (metabolite profiling) of plasma samples from subjects administered this compound to identify the major circulating metabolites. This can be achieved using high-resolution mass spectrometry.

Proposed Approach for Method Development

A general approach for developing a quantitative method for this compound metabolites would involve:

-

Obtaining or Synthesizing Metabolite Standards: This is a crucial first step.

-

Optimization of Sample Preparation: Both SPE and liquid-liquid extraction (LLE) should be evaluated to achieve optimal recovery of the more polar conjugated metabolites.

-

Chromatographic Method Development: A hydrophilic interaction liquid chromatography (HILIC) column may be more suitable for retaining and separating the polar metabolites than a traditional C18 column.

-

Mass Spectrometry Optimization: Determine the optimal precursor and product ions for each metabolite for SRM analysis.

This compound Mechanism of Action

This compound exerts its therapeutic effect by inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. This delays the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. This is crucial for pharmacokinetic assessments in clinical and preclinical studies. While methods for the quantification of this compound metabolites are not as well-established, the proposed strategies can guide researchers in developing and validating such assays. A thorough understanding of both the parent drug and its metabolites is key to fully characterizing the clinical pharmacology of this compound.

References

Application Notes and Protocols for Establishing a Mouse Model for Acarbose Intervention Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a mouse model to study the effects of Acarbose, an alpha-glucosidase inhibitor. The protocols outlined below cover mouse model selection, this compound administration, and key experimental procedures to assess metabolic and physiological changes.

Mouse Model Selection

The choice of mouse model is critical and depends on the research question. Common models for this compound studies include:

-

Genetically Heterogeneous Mice (e.g., UM-HET3): Ideal for aging and longevity studies due to their genetic diversity, which can mimic human populations more closely.[1]

-

db/db Mice: A model of spontaneous type 2 diabetes, these mice have a mutation in the leptin receptor, leading to obesity, hyperglycemia, and insulin resistance.[2][3][4]

-

Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a model of type 1 or, with multiple low doses, type 2 diabetes.[5][6]

-

Disease-Specific Models:

This compound Administration

This compound is typically administered orally, mixed into the animal's chow.

Protocol for Dietary Admixture of this compound:

-

Dose Selection: The dosage of this compound can vary significantly depending on the study's goals. Common concentrations in feed range from 400 ppm to 2500 ppm.[1] For some specific applications, doses as low as 25 ppm have been used.[9]

-

Diet Preparation:

-

Obtain powdered standard rodent chow.

-

Calculate the required amount of this compound based on the desired parts per million (ppm) concentration (e.g., for 1000 ppm, add 1 gram of this compound to 999 grams of chow).

-

Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution. This can be achieved using a commercial mixer.

-

The mixed diet can be provided to the animals ad libitum.

-

-

Gavage Administration (Alternative): In some protocols, this compound is administered by oral gavage. Doses can range from 50 mg/kg body weight to higher concentrations.[10] This method allows for more precise dosing but is more labor-intensive and can induce stress in the animals.

Experimental Protocols

Glucose and Insulin Tolerance Tests

These tests are fundamental for assessing glucose metabolism and insulin sensitivity.[3][4]

Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol:

-

Fast mice overnight (typically 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

-